molecular formula C7H8F2N2O B12841069 Beta,beta-difluoro-2-pyridineethanamin,1-oxide

Beta,beta-difluoro-2-pyridineethanamin,1-oxide

Cat. No.: B12841069
M. Wt: 174.15 g/mol
InChI Key: YLWNNEDEUNTCIX-UHFFFAOYSA-N
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Description

Beta,beta-difluoro-2-pyridineethanamin,1-oxide: is a chemical compound with the molecular formula C7H8F2N2O It is characterized by the presence of a pyridine ring substituted with a difluoroethanamine group and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta,beta-difluoro-2-pyridineethanamin,1-oxide typically involves the introduction of the difluoroethanamine group to the pyridine ring followed by the oxidation of the nitrogen atom to form the N-oxide. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include fluorinating agents and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

Beta,beta-difluoro-2-pyridineethanamin,1-oxide can undergo various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the N-oxide group.

    Substitution: The difluoroethanamine group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the N-oxide, while reduction may produce the corresponding amine.

Scientific Research Applications

Beta,beta-difluoro-2-pyridineethanamin,1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Beta,beta-difluoro-2-pyridineethanamin,1-oxide involves its interaction with specific molecular targets and pathways. The difluoroethanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the N-oxide group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethanamine
  • Pyridine N-oxide derivatives
  • Fluorinated ethanamines

Uniqueness

Beta,beta-difluoro-2-pyridineethanamin,1-oxide is unique due to the presence of both the difluoroethanamine group and the N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethanamine

InChI

InChI=1S/C7H8F2N2O/c8-7(9,5-10)6-3-1-2-4-11(6)12/h1-4H,5,10H2

InChI Key

YLWNNEDEUNTCIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)C(CN)(F)F)[O-]

Origin of Product

United States

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